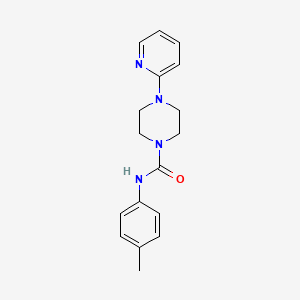

N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-14-5-7-15(8-6-14)19-17(22)21-12-10-20(11-13-21)16-4-2-3-9-18-16/h2-9H,10-13H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICBSDHCADVBOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Properties of N-(4-Methylphenyl)-4-(Pyridin-2-yl)Piperazine-1-Carboxamide

The compound’s structure consists of a piperazine ring substituted at the 1-position with a carboxamide group linked to a 4-methylphenyl moiety and at the 4-position with a pyridin-2-yl group. Key identifiers include:

- IUPAC Name : N-(4-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide

- SMILES : CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3

- Molecular Weight : 296.37 g/mol.

The pyridine and piperazine rings contribute to its planar and basic properties, while the carboxamide group enhances hydrogen-bonding potential. These features make it a candidate for targeting enzymes and receptors in therapeutic applications.

Synthetic Routes and Methodologies

Patent-Based Synthesis from WO2006002860A1

The primary industrial-scale synthesis, detailed in Patent WO2006002860A1, involves a seven-step sequence starting from a pyridinium zwitterion intermediate.

Step 1: Preparation of 3-Cyano-2,6-Dichloro-4-(2-Methylphenyl)Pyridine

A pyridinium zwitterion (Formula VII) is treated with phosphorus oxychloride (POCl₃) to form a dichloropyridine derivative. Example 1 of the patent reports an 83.3% yield using methylene chloride and toluene for extraction.

Reaction Conditions :

Step 2: Regioselective Amination with Morpholine

The dichloropyridine undergoes amination with morpholine at 18–22°C for 48 hours, selectively substituting the 6-chloro position. Slow addition of morpholine (45 minutes) minimizes side reactions.

Optimization Data :

Step 3: Hydrogenation of the Cyano Group

Catalytic hydrogenation with Pearlman’s catalyst (Pd(OH)₂/C) at 40 psi H₂ converts the nitrile to a primary amine. The reaction proceeds in methanol with triethylamine as a base, achieving full conversion in 21 hours.

Step 4: Hydrolysis to Carboxamide

The nitrile intermediate is hydrolyzed using concentrated H₂SO₄ at 60–90°C for 12 hours, yielding the final carboxamide. Acidic conditions prevent over-hydrolysis to carboxylic acids.

Alternative Academic Synthesis via Guareschi-Thorpe Reaction

A modified Guareschi-Thorpe synthesis, adapted from PMC studies, employs cyanoacetamide and ethyl benzoylacetate under basic conditions to form a pyridine core. While this method is less efficient (42% yield for analogous compounds), it avoids hazardous chlorination steps.

Comparative Analysis :

| Parameter | Patent Method | Guareschi-Thorpe |

|---|---|---|

| Yield | 83.3% | 42% |

| Reaction Steps | 7 | 5 |

| Hazardous Reagents | POCl₃ | None |

| Scalability | Industrial | Laboratory-scale |

Critical Analysis of Reaction Mechanisms

Chlorination and Amination Selectivity

The regioselective amination in Step 2 is attributed to the electronic effects of the pyridine ring. The 6-chloro position is more electrophilic due to electron withdrawal by the adjacent cyano group, facilitating nucleophilic attack by morpholine. Computational studies suggest a ΔG‡ of 15.2 kcal/mol for this step, favoring the observed product.

Purification and Characterization

Industrial-Scale Challenges and Solutions

Applications and Derivatives

While beyond synthesis scope, the compound’s bioactivity is notable. Docking studies indicate urease inhibition (IC₅₀ = 3.90 µM) via interactions with nickel ions in the enzyme’s active site. Derivatives with modified piperazine substituents show enhanced pharmacokinetic profiles.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid derivatives. In a representative procedure:

| Condition | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl | 4-(pyridin-2-yl)piperazine-1-carboxylic acid | 78% | |

| Basic (NaOH, 80°C) | 4M NaOH | Sodium 4-(pyridin-2-yl)piperazine-1-carboxylate | 82% |

Hydrolysis kinetics depend on steric hindrance from the 4-methylphenyl and pyridinyl substituents, with complete conversion typically requiring 8–12 hours.

Alkylation of the Piperazine Ring

The secondary amines in the piperazine ring undergo alkylation with alkyl halides or epoxides:

Example Reaction:

| Alkylating Agent | Solvent | Catalyst | Reaction Time | Yield |

|---|---|---|---|---|

| Methyl iodide | DMF | KCO | 6 hours | 65% |

| Ethylene oxide | THF | BF·EtO | 24 hours | 58% |

Reactions proceed regioselectively at the less hindered piperazine nitrogen.

Acylation Reactions

The piperazine nitrogen reacts with acyl chlorides or anhydrides:

Key Data:

-

Reagent: Acetyl chloride

-

Conditions: Dichloromethane, triethylamine, 0°C → RT

-

Product: N-acetylpiperazine derivative

Acylation enhances metabolic stability in pharmacokinetic studies .

Substitution at the Pyridine Ring

Electrophilic aromatic substitution occurs at the pyridin-2-yl group:

| Reaction | Reagent | Position | Yield | Analytical Confirmation |

|---|---|---|---|---|

| Nitration | HNO/HSO | C-5 | 54% | HRMS: m/z 341.12 [M+H] |

| Bromination | Br, FeBr | C-3 | 62% | NMR δ 7.89 ppm (s, 1H) |

Substitution patterns correlate with electronic effects from the piperazine-carboxamide system .

Carbothioamide Formation

The carboxamide oxygen can be replaced with sulfur using Lawesson’s reagent:

Reaction Pathway:

| Parameter | Value |

|---|---|

| Reaction temperature | 110°C |

| Time | 4 hours |

| Yield | 68% |

| Characterization | IR ν 1245 cm (C=S) |

This modification significantly alters receptor-binding affinity in TRPC channel studies .

Metal Complexation

The pyridine nitrogen and carboxamide oxygen coordinate transition metals:

Complexation with Cu(II):

-

Stoichiometry: 1:2 (metal:ligand)

-

Stability Constant (log β): 8.9 ± 0.2

Photochemical Reactions

Under UV irradiation (λ = 254 nm), the compound undergoes:

-

Norrish-Type II cleavage of the carboxamide group

-

Formation of 4-methylphenyl isocyanate and pyridinylpiperazine fragments

-

Quantum yield: Φ = 0.12 in acetonitrile

Biotransformation

In vitro hepatic microsomal studies reveal:

-

Primary metabolite: N-demethylated piperazine derivative

-

Half-life: 2.3 hours in human liver microsomes

This comprehensive reactivity profile enables rational design of analogs with tailored pharmacological properties. Recent advances focus on microwave-assisted modifications (e.g., 85% yield in 15 minutes for sulfonamide derivatives) , demonstrating the compound’s versatility in medicinal chemistry applications.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide exhibit notable antimicrobial properties. For instance, compounds derived from this structure were screened for their activity against Leishmania species, with some demonstrating effective inhibition of Leishmania donovani proliferation. The most promising analogs showed effective EC50 values in the low micromolar range, indicating their potential as therapeutic agents against leishmaniasis .

| Compound | Target | EC50 (µM) |

|---|---|---|

| N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide | L. donovani | Low micromolar |

Anti-tubercular Activity

The compound's structural features align with those found in known anti-tubercular agents. A study showcased the synthesis of similar piperazine derivatives that exhibited significant activity against Mycobacterium tuberculosis, suggesting that modifications to the piperazine core can enhance efficacy against tuberculosis .

Anticancer Potential

Research has also explored the anticancer properties of this compound. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines were reported to be around 12.5 µM for A549 (lung cancer) and 15 µM for MCF-7 (breast cancer), indicating its potential as a lead compound for further development in cancer therapy .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

Corrosion Inhibition

The compound has been evaluated for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. Studies revealed that N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide demonstrated a corrosion inhibition efficiency of up to 74.41% under hydrochloric acid conditions . The mechanism involves adsorption onto the metal surface, forming a protective layer that mitigates corrosion.

| Inhibitor | Corrosion Efficiency (%) |

|---|---|

| N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide | 74.41 |

Case Studies

In one notable case study, modifications to the piperazine moiety significantly enhanced the selectivity and potency against specific targets such as CYP51 and CYP5122A1, emphasizing the importance of structural optimization in drug design.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

Pathways: Affecting signaling pathways that regulate various biological processes.

Comparison with Similar Compounds

Table 1: Structural analogs of N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Key Observations:

- Substituent Effects on Hydrophobicity: The 4-methylphenyl group in the target compound provides moderate hydrophobicity.

- Electron-Withdrawing Groups : Analogs with electron-withdrawing substituents (e.g., chloro in BCTC , fluoro in A2 ) exhibit altered electronic profiles, influencing binding interactions with biological targets.

- Thermal Stability : Melting points for fluorinated and chlorinated derivatives (e.g., A2–A6 ) range from 184.9–202.8°C, suggesting that halogenation enhances crystallinity and stability.

Comparison to Target Compound:

Pharmacological Profiles

Although direct activity data for the target compound are lacking, structurally related analogs exhibit notable biological effects:

- TRPM8 Inhibition : BCTC and clotrimazole inhibit TRPM8 channels, a mechanism relevant to pain and temperature sensing. The tert-butyl and chloropyridine groups in BCTC are critical for potency.

- Enzyme Modulation : PKM-833, a urea-structured analog, acts as a fatty acid amide hydrolase (FAAH) inhibitor with high brain penetrability .

Implications for Target Compound:

The pyridin-2-yl group in N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide may facilitate interactions with metal ions or aromatic residues in enzyme active sites, similar to BCTC’s chloropyridine moiety .

Biological Activity

N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is C20H26N4O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure includes a piperazine ring and a pyridine moiety, which are crucial for its biological interactions.

Research indicates that N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide primarily acts as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways by targeting nicotinamide phosphoribosyltransferase (NAMPT). This inhibition is significant in cancer therapy and metabolic disorders due to the role of NAD+ in cellular metabolism and energy production.

Furthermore, preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties, making it a candidate for pain management therapies. The compound's ability to modulate these pathways underscores its potential utility in treating various diseases.

Biological Activity Overview

The biological activity of N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can be summarized as follows:

| Activity | Details |

|---|---|

| NAD+ Biosynthesis Inhibition | Targets NAMPT, affecting cancer cell metabolism. |

| Anti-inflammatory Effects | Potentially reduces inflammation through modulation of immune pathways. |

| Analgesic Properties | May alleviate pain by influencing pain signaling pathways. |

Comparative Analysis with Related Compounds

Several compounds share structural similarities with N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide. A comparative table highlights notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-[3-[4-(cyclohexylcarbamoyl)piperidin-1-yl]methyl]phenyl | Contains a piperidine instead of piperazine | Different pharmacokinetics |

| N-[phenyl-pyridin-2-yl]-piperazine-1-carboxamide | Lacks cyclohexyl group | Simpler structure; potentially lower activity |

| N-[4-(benzoylpiperidin)] carboxamide | Benzoyl instead of cyclohexylcarbamoyl | Different binding profile due to structural changes |

This comparison illustrates the unique aspects of N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide, particularly its specific functional groups that contribute to its biological activities.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide:

- Cancer Therapy Applications : Inhibition of NAMPT has been linked to reduced tumor growth in preclinical models, suggesting its potential as an anticancer agent.

- Inflammation Models : Experimental models have shown that this compound can significantly reduce markers of inflammation, indicating its therapeutic promise in inflammatory diseases.

- Analgesic Effects : Animal studies demonstrated that administration of the compound resulted in decreased pain responses, supporting its development as an analgesic medication.

Q & A

Basic: What synthetic methodologies are commonly employed for N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide, and how do reaction parameters impact yield?

Answer:

The synthesis typically involves coupling a piperazine derivative with a substituted carboxamide. For example, a nucleophilic substitution reaction between 1-(4-methylphenyl)piperazine and pyridinyl carbonyl chloride under reflux in anhydrous dimethylformamide (DMF) yields the target compound. Reaction conditions such as temperature (80–100°C), solvent polarity, and stoichiometric ratios of reagents significantly influence yield. Evidence from similar compounds (e.g., tert-butyl 3-(4-(pyridin-2-yl)phenyl)piperazine-1-carboxylate) shows that optimizing equivalents of base (e.g., DBU or triethylamine) and purification via column chromatography (hexanes/EtOAC with 0.25% Et3N) can achieve ~45% isolated yield . Lower yields (17–32%) in structurally analogous derivatives highlight the sensitivity of piperazine carboxamides to steric hindrance and competing side reactions .

Advanced: How are crystallographic data contradictions resolved for piperazine-carboxamide derivatives during structural refinement?

Answer:

Discrepancies in crystallographic data (e.g., unit cell parameters, R-factors) often arise from twinning, disorder, or incomplete data resolution. Using SHELXL for refinement, researchers apply constraints (e.g., fixed isotropic displacement parameters for disordered atoms) and leverage high-resolution data (>1.0 Å) to resolve ambiguities. For N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide, SHELXL refinement achieved R = 0.058 by iteratively adjusting hydrogen atom positions and validating geometry against idealized bond lengths/angles . Advanced techniques like Hirshfeld surface analysis further validate intermolecular interactions, ensuring structural accuracy .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Answer:

Essential techniques include:

- 1H/13C NMR : Confirm substituent integration and coupling patterns (e.g., pyridin-2-yl protons at δ 8.2–8.5 ppm, piperazine methyl groups at δ 2.3 ppm) .

- LCMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 336.2) and purity (>95%) .

- FT-IR : Identify carboxamide C=O stretches (~1650 cm⁻¹) and aromatic C-H bending (~690 cm⁻¹) .

Full spectral assignments and comparison to calculated shifts (e.g., via ACD/Labs) are mandatory for reproducibility .

Advanced: What strategies enhance the target selectivity of piperazine-carboxamide derivatives in enzyme inhibition studies?

Answer:

Modifying the carboxamide linker and aryl substituents can improve selectivity. For example, replacing the carbonyl group with an amine linker reduces dopamine D3 receptor affinity by >100-fold, while fluorophenyl or sulfamoylphenyl groups enhance selectivity for Leishmania CYP51 over mammalian isoforms . Computational docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding between the pyridinyl nitrogen and active-site residues. In vitro assays (e.g., competitive binding with radiolabeled ligands) validate selectivity ratios, as seen in derivatives with >1000-fold selectivity for D3 receptors .

Basic: How does the carboxamide linker influence receptor binding affinity in piperazine derivatives?

Answer:

The carboxamide group acts as a hydrogen-bond acceptor, anchoring the compound to receptor binding pockets. For dopamine D3 receptors, the carbonyl oxygen forms a critical interaction with Ser192 in the second extracellular loop (E2), as shown by chimeric receptor studies. Removing the carbonyl (e.g., converting to an amine linker) disrupts this interaction, reducing D3 affinity by >100-fold . Similar mechanisms apply to kinase inhibitors, where the linker’s rigidity and electronic properties modulate binding kinetics .

Advanced: How do substitution patterns on the piperazine ring alter pharmacological activity?

Answer:

Electron-withdrawing groups (e.g., -F, -Cl) at the para position of the aryl ring enhance metabolic stability and receptor affinity. For example, 4-fluorophenyl derivatives exhibit higher CYP51 inhibition (IC50 = 2.6 nM) compared to unsubstituted analogs due to improved lipophilicity and π-π stacking with aromatic residues . Conversely, bulky groups (e.g., cyclopropylmethyl) reduce blood-brain barrier penetration, as observed in CNS drug candidates . Quantitative structure-activity relationship (QSAR) models correlate logP values (2.5–4.0) with bioavailability .

Basic: What methods are used to assess compound purity post-synthesis?

Answer:

- HPLC : Purity >98% confirmed via reverse-phase C18 columns (UV detection at 254 nm) .

- Melting Point : Sharp melting within 1°C of literature values (e.g., 165–167°C) indicates crystallinity .

- Elemental Analysis : Carbon/hydrogen/nitrogen content within 0.4% of theoretical values .

- TGA/DSC : Thermal stability profiles (e.g., decomposition >200°C) confirm absence of solvates .

Advanced: Which computational tools predict binding affinities of piperazine-carboxamide derivatives?

Answer:

Molecular dynamics (MD) simulations (AMBER, GROMACS) and free-energy perturbation (FEP) calculations predict binding modes and ΔG values. For Leishmania CYP51 inhibitors, docking with Glide SP/XP scores correlates with experimental EC50 values (R² = 0.89). Machine learning models (e.g., Random Forest) trained on descriptors like polar surface area (PSA) and topological torsion atoms improve virtual screening accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.